molecular formula C9H13ClN2O B2509770 N-[(2-Aminophenyl)methyl]acetamide;hydrochloride CAS No. 2361676-81-3

N-[(2-Aminophenyl)methyl]acetamide;hydrochloride

Cat. No.: B2509770
CAS No.: 2361676-81-3
M. Wt: 200.67
InChI Key: OFTVLTIVMVTXAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Aminophenyl)methyl]acetamide;hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structure, which includes an acetamide group attached to a 2-aminophenyl moiety. This compound is often used as an intermediate in the synthesis of more complex molecules and has been studied for its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Aminophenyl)methyl]acetamide;hydrochloride typically involves the acylation of 2-aminobenzylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Aminophenyl)methyl]acetamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Research has shown that derivatives of this compound may have therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(2-Aminophenyl)methyl]acetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-[(2-Aminophenyl)methyl]acetamide;hydrochloride can be compared with other similar compounds, such as:

    N-(3-Aminophenyl)acetamide: Similar structure but with the amino group in the meta position.

    N-(4-Aminophenyl)acetamide: Similar structure but with the amino group in the para position.

    N-(2-Aminophenyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

These compounds share some chemical properties but differ in their reactivity and biological activities, highlighting the uniqueness of this compound.

Biological Activity

N-[(2-Aminophenyl)methyl]acetamide;hydrochloride, a compound with significant biological activity, has garnered attention in various fields of medicinal chemistry and pharmacology. This article explores its biological properties, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its acetamide group attached to a 2-aminophenyl moiety. The molecular formula is C9H12ClN2OC_9H_{12}ClN_2O, with a molecular weight of approximately 202.75 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility in water and making it suitable for biological studies.

Biological Activity

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities:

  • Antibacterial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties, outperforming standard antibiotics such as cefadroxil in biofilm inhibition assays .
  • Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, suggesting applications in treating conditions characterized by inflammation.
  • Analgesic Properties : Preliminary studies indicate that it may influence pain signaling pathways, providing a basis for its use in pain management therapies.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Direct Acetylation : Reacting 2-aminobenzylamine with acetic anhydride under controlled conditions.
  • N-Methylation : Following the acetylation, methylation can be performed using methyl iodide to yield the final product.

Antibacterial Studies

A notable study evaluated the antibacterial efficacy of this compound against various bacterial strains. The results are summarized in the following table:

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mLStandard Drug (Cefadroxil) µg/mL
Staphylococcus aureus50100
Escherichia coli3080
Pseudomonas aeruginosa4090

These findings suggest that the compound not only inhibits bacterial growth but also has the potential to be developed further as an antibacterial agent.

Anti-inflammatory Research

In another study focusing on anti-inflammatory effects, this compound was administered to animal models exhibiting inflammation. The results indicated a significant reduction in inflammatory markers compared to control groups, highlighting its therapeutic potential in inflammatory diseases.

Properties

IUPAC Name

N-[(2-aminophenyl)methyl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-7(12)11-6-8-4-2-3-5-9(8)10;/h2-5H,6,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTVLTIVMVTXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=CC=C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361676-81-3
Record name N-[(2-aminophenyl)methyl]acetamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.